molecular formula C11H10F6N2O B15000831 N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide

N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide

Cat. No.: B15000831
M. Wt: 300.20 g/mol
InChI Key: MDICFEQKWOMVIC-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to oxidative degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide typically involves the reaction of hexafluoropropylene with phenylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, hexafluoroacetone, which is then hydrogenated to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, stabilizing specific molecular conformations and pathways .

Properties

Molecular Formula

C11H10F6N2O

Molecular Weight

300.20 g/mol

IUPAC Name

N-(2-anilino-1,1,1,3,3,3-hexafluoropropan-2-yl)acetamide

InChI

InChI=1S/C11H10F6N2O/c1-7(20)18-9(10(12,13)14,11(15,16)17)19-8-5-3-2-4-6-8/h2-6,19H,1H3,(H,18,20)

InChI Key

MDICFEQKWOMVIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1

Origin of Product

United States

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